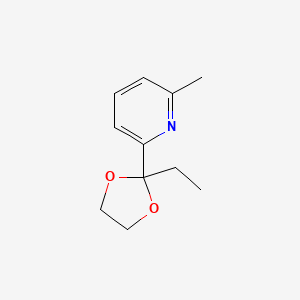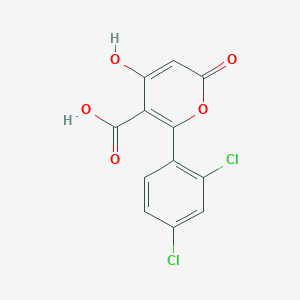
2-(2,4-Dichlorophenyl)-6-hydroxy-4-oxo-4h-pyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a 2,4-dichlorophenyl ketone under acidic or basic conditions to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The presence of the dichlorophenyl group and the hydroxy group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2H-Pyran-4-carboxylicacid: Lacks the dichlorophenyl group, resulting in different chemical properties.
6-(2,4-Dichlorophenyl)-2H-pyran-2-one: Similar structure but lacks the hydroxy group.
4-Hydroxy-2H-pyran-2-one: Lacks both the dichlorophenyl and carboxylic acid groups.
Uniqueness
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dichlorophenyl group enhances its lipophilicity, while the hydroxy and carboxylic acid groups provide sites for further chemical modification.
特性
CAS番号 |
16801-05-1 |
|---|---|
分子式 |
C12H6Cl2O5 |
分子量 |
301.08 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18) |
InChIキー |
WQCPXZBCEZGHGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


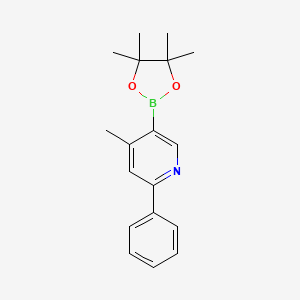

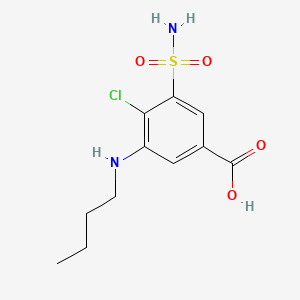
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
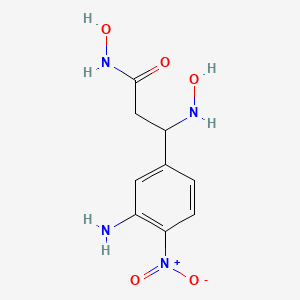
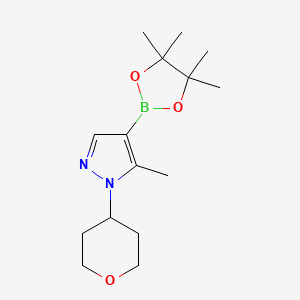
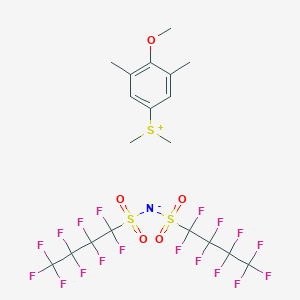

![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)


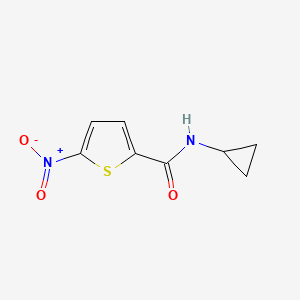
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
